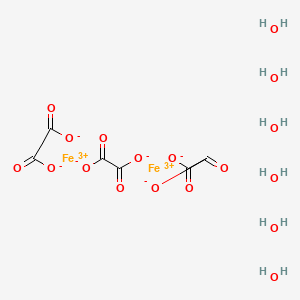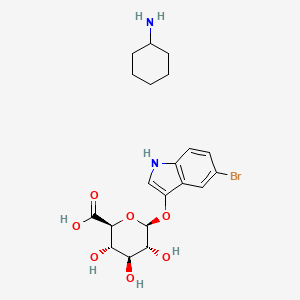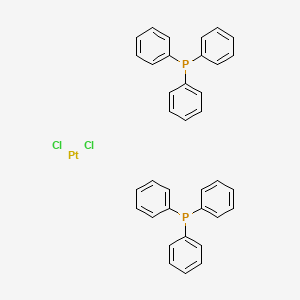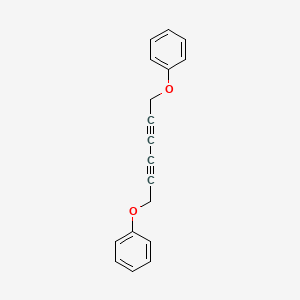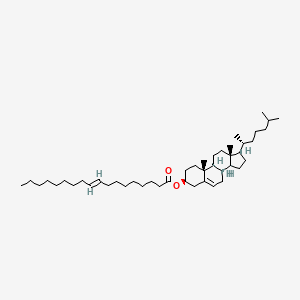
Élaidate de cholestéryle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is formed from the reaction between cholesterol and elaidic acid, producing a white crystalline solid with a mildly sweet taste . This compound has several applications in the pharmaceutical industry, particularly as a bioactive compound with potential research potential for improving a range of medical conditions, such as high cholesterol and inflammation-related diseases .
Applications De Recherche Scientifique
Cholesteryl elaidate has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical reagent for studying lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular processes and its effects on lipid metabolism.
Medicine: Potential therapeutic applications for treating high cholesterol and inflammation-related diseases.
Industry: Used as a food additive to improve texture and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesteryl elaidate is synthesized through the acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine . The reaction involves the following steps:
- Cholesterol is reacted with elaidic acid or its anhydride in the presence of a catalyst such as 4-pyrrolidinopyridine.
- The reaction is carried out in a solvent like methylene chloride or benzene at ambient temperatures.
- The product is then purified to obtain cholesteryl elaidate in high yield .
Industrial Production Methods: Industrial production of cholesteryl elaidate follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale acylation of cholesterol with elaidic acid using industrial reactors.
- Optimization of reaction conditions to ensure high yield and purity.
- Purification processes such as crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesteryl elaidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholesteryl epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert cholesteryl elaidate to its corresponding alcohols.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products:
Oxidation: Cholesteryl epoxides and hydroperoxides.
Reduction: Cholesteryl alcohols.
Substitution: Various cholesteryl derivatives depending on the nucleophile used.
Mécanisme D'action
Cholesteryl elaidate exerts its effects through various molecular targets and pathways:
Lipid Metabolism: It influences lipid metabolism by interacting with enzymes involved in cholesterol esterification and hydrolysis.
Cell Signaling: It modulates cell signaling pathways related to inflammation and cholesterol homeostasis.
Membrane Dynamics: It affects membrane fluidity and stability, impacting cellular processes.
Comparaison Avec Des Composés Similaires
Cholesteryl Oleate: Similar in structure but contains oleic acid instead of elaidic acid.
Cholesteryl Linoleate: Contains linoleic acid, differing in the degree of unsaturation.
Cholesteryl Palmitate: Contains palmitic acid, a saturated fatty acid.
Uniqueness: Cholesteryl elaidate is unique due to its trans configuration of the elaidic acid moiety, which imparts distinct physical and chemical properties compared to its cis counterparts like cholesteryl oleate .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECHNNFRHZQKU-WYIFMRBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H78O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861857 |
Source


|
| Record name | Cholesteryl trans-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19485-76-8 |
Source


|
| Record name | Cholesteryl trans-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
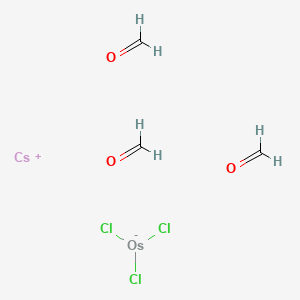
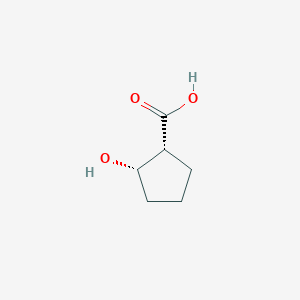

![CATECHOL, [14C(U)]](/img/new.no-structure.jpg)
